molecular formula C19H32Cl2N2O3 B2711020 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride CAS No. 1185395-83-8

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride

Cat. No.: B2711020
CAS No.: 1185395-83-8
M. Wt: 407.38
InChI Key: WTZOWDJEPLGFOK-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H32Cl2N2O3 and its molecular weight is 407.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research into novel triazole derivatives, including structures related to the compound , has revealed their potential in fighting microbial infections. These compounds have demonstrated good to moderate activities against various microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).

Asymmetric Synthesis Applications

An efficient asymmetric synthesis method for an anxiolytic drug, closely related to the mentioned compound, has been described. This highlights the compound's relevance in the synthesis of pharmacologically active agents, showcasing its importance in medicinal chemistry (Narsaiah & Nagaiah, 2010).

Novel Derivatives and Their Evaluation

A novel series of derivatives incorporating the piperazine structure has been synthesized and evaluated for antidepressant and antianxiety activities. This suggests the compound's framework can be a valuable scaffold in designing drugs with potential CNS activity (Kumar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Derivatives related to the compound have been explored for their anti-inflammatory and analgesic properties. These compounds have shown significant activity in preclinical models, highlighting their potential as leads in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Radiotracer Potential for Oncology

Analogues of σ receptor ligand closely related to the compound have been developed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers in oncology. This application underscores the compound's significance in diagnostic imaging and cancer research (Abate et al., 2011).

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-methylbut-3-en-2-yloxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3.2ClH/c1-5-19(2,3)24-15-17(22)14-20-10-12-21(13-11-20)16-6-8-18(23-4)9-7-16;;/h5-9,17,22H,1,10-15H2,2-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZOWDJEPLGFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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